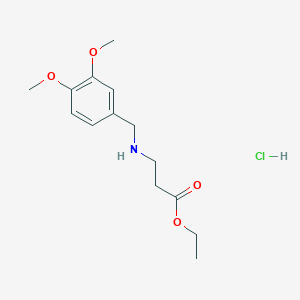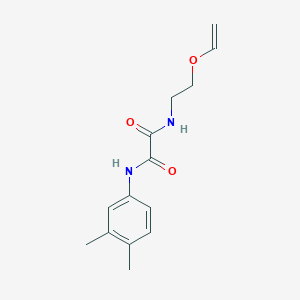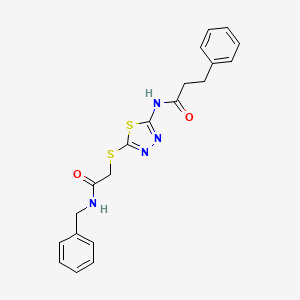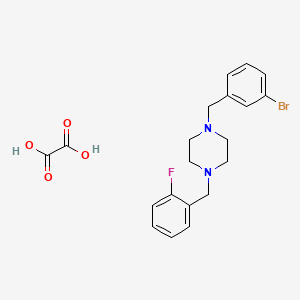
3-(3,4-Dimethoxy-benzylamino)-propionic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-Dimethoxy-benzylamino)-propionic acid ethyl ester is an organic compound that features a benzylamino group substituted with two methoxy groups at the 3 and 4 positions
Vorbereitungsmethoden
The synthesis of 3-(3,4-Dimethoxy-benzylamino)-propionic acid ethyl ester typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxybenzylamine and ethyl 3-bromopropionate.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: The 3,4-dimethoxybenzylamine is reacted with ethyl 3-bromopropionate under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then purified using column chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
3-(3,4-Dimethoxy-benzylamino)-propionic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the ester group to an alcohol.
Substitution: The benzylamino group can undergo substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form new derivatives.
Wissenschaftliche Forschungsanwendungen
3-(3,4-Dimethoxy-benzylamino)-propionic acid ethyl ester has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including its role as a precursor for drug development.
Material Science: It is used in the preparation of self-assembled monolayers (SAMs) for surface modification and nanotechnology applications.
Wirkmechanismus
The mechanism of action of 3-(3,4-Dimethoxy-benzylamino)-propionic acid ethyl ester involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The methoxy groups can enhance the compound’s solubility and stability, facilitating its biological activity.
Vergleich Mit ähnlichen Verbindungen
3-(3,4-Dimethoxy-benzylamino)-propionic acid ethyl ester can be compared with similar compounds such as:
3,4-Dimethoxybenzylamine: This compound lacks the propionic acid ethyl ester group but shares the benzylamino and methoxy functionalities.
3,4-Dimethoxybenzyl alcohol: This compound has a hydroxyl group instead of the benzylamino group, making it less reactive in certain types of chemical reactions.
3,4-Dimethoxybenzoic acid: This compound features a carboxylic acid group instead of the benzylamino group, leading to different chemical properties and applications.
Eigenschaften
IUPAC Name |
ethyl 3-[(3,4-dimethoxyphenyl)methylamino]propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4.ClH/c1-4-19-14(16)7-8-15-10-11-5-6-12(17-2)13(9-11)18-3;/h5-6,9,15H,4,7-8,10H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPRBJHSSHVJORG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNCC1=CC(=C(C=C1)OC)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26658956 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-methyl-4-propylimidazo[1,2-a]benzimidazole-1-carboxylate;hydrochloride](/img/structure/B4992223.png)
![4-METHOXY-3-({[(2-METHYL-3-NITROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOIC ACID](/img/structure/B4992229.png)


![7,8-dimethyl-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole;hydrochloride](/img/structure/B4992258.png)
![1-[3,5-bis(benzylamino)-1H-1,2,4-triazol-1-yl]ethanone](/img/structure/B4992272.png)


![(4-Methylphenyl)-[4-(piperidine-1-carbonyl)piperazin-1-yl]methanone](/img/structure/B4992298.png)
![N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4992303.png)
![2-CHLORO-3-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE](/img/structure/B4992309.png)
![N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5-(2-nitrophenyl)furan-2-carboxamide](/img/structure/B4992318.png)

